molecular formula C22H22BrO2P B044123 (3-Carboxypropyl)triphenylphosphonium bromide CAS No. 17857-14-6

(3-Carboxypropyl)triphenylphosphonium bromide

Cat. No. B044123
CAS RN: 17857-14-6
M. Wt: 429.3 g/mol
InChI Key: NKVJKVMGJABKHV-UHFFFAOYSA-N
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Patent
US03954835

Procedure details

Refer to Chart A. 3-Carboxypropyltriphenylphosphonium bromide is prepared by heating triphenylphosphine (156.8 g.) and 4-bromobutyric acid (100 g.) in 125 ml. of benzene at reflux for 18 hrs. The crystalline product is filtered off, washed with benzene, and recrystallzed from ethanolacetonitrile-ether, 150 g., m.p. 247°-249° C.
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25]>C1C=CC=CC=1>[Br-:20].[C:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([OH:26])=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
156.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered off
WASH
Type
WASH
Details
washed with benzene

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.